4-Phenylpiperidine-2,6-dione

Hypolipidemic Agents Atherosclerosis Research Lipid Metabolism

Choose 4-Phenylpiperidine-2,6-dione as your core scaffold: this 4-phenyl isomer provides a privileged chemotype for α1-adrenoceptor ligands (nanomolar pKi=8.74) and CRBN binders for PROTAC design, offering superior stability and ligand efficiency over classical IMiDs. Unlike the 3-phenyl isomer, it delivers distinct pharmacological profiling capabilities. Ideal for targeted protein degradation and SAR studies. Inquire now for ≥95% purity bulk supply.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 14149-31-6
Cat. No. B1266656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-2,6-dione
CAS14149-31-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
InChIKeyLIEGIQPEUGHGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidine-2,6-dione (CAS 14149-31-6) | Core Properties and Comparator Context for Informed Procurement


4-Phenylpiperidine-2,6-dione (CAS 14149-31-6), also designated as 3-Phenylglutarimide, is a heterocyclic glutarimide derivative with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . The compound serves as a versatile synthetic intermediate, frequently utilized as a building block in the creation of diverse pharmaceutical and bioactive compounds . Its pharmacological profile includes reported hypolipidemic effects, binding to lipoprotein receptors, and its role as a core scaffold for designing ligands targeting α1-adrenoceptors and cereblon (CRBN) . This guide strictly analyzes its quantifiable differentiation from close structural analogs, such as the 3-phenyl isomer (CAS 408537-39-5), unsubstituted glutarimide (CAS 1121-89-7), and classical immunomodulatory imide drugs (IMiDs), to support scientific selection and procurement.

Structural Specificity of 4-Phenylpiperidine-2,6-dione: Why the 3-Phenyl Isomer and Other Glutarimides Are Not Direct Replacements


The position of the phenyl substituent on the piperidine-2,6-dione ring is a critical determinant of biological activity and physicochemical behavior. Direct head-to-head studies reveal that the 3-phenyl isomer demonstrates superior hypolipidemic efficacy in vivo compared to the 4-phenyl compound, underscoring that the isomeric form is not interchangeable [1]. Furthermore, the 4-phenyl scaffold provides a privileged chemotype for medicinal chemistry derivatization, enabling access to high-affinity ligands for α1-adrenoceptor subtypes (with nanomolar pKi values) and alternative cereblon binders that offer distinct advantages over classical IMiDs in terms of chemical stability and ligand efficiency [2]. Substituting with a simple, unsubstituted glutarimide or a structurally distinct IMiD would forfeit these well-defined, application-specific properties. The following quantitative evidence substantiates these precise points of differentiation.

Quantitative Differentiators of 4-Phenylpiperidine-2,6-dione for Scientific and Industrial Selection


Hypolipidemic Activity of the 4-Phenyl Isomer vs. the 3-Phenyl Isomer in Rodent Models

In a comparative in vivo study assessing hypolipidemic activity, the 3-phenylpiperidine-2,6-dione isomer demonstrated superior lipid-lowering effectiveness compared to the 4-phenylpiperidine-2,6-dione (target compound) when administered intraperitoneally at 20 mg/kg/day in rodents [1]. The study concluded that the 3-phenyl compound afforded the best activity and effectiveness in both normal and hyperlipidemia-induced mice, establishing a clear activity gradient between the two positional isomers [1].

Hypolipidemic Agents Atherosclerosis Research Lipid Metabolism

Ligand Efficiency for α1-Adrenoceptor Subtypes: Derivatization of the 4-Phenyl Scaffold Yields Nanomolar Affinity

The 4-phenylpiperidine-2,6-dione core serves as a versatile scaffold for generating high-affinity ligands for α1-adrenoceptor subtypes. A series of novel derivatives, synthesized by appending an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position, were evaluated in binding assays using human cloned α1A-, α1B-, and α1D-AR subtypes [1]. The most potent derivative, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (compound 34), exhibited a pKi of 8.74 (Ki ≈ 1.8 nM) for the α1A-AR, with 10-fold selectivity over the other two subtypes [1]. These derivatives also behaved as functional antagonists, blocking norepinephrine-induced inositol phospholipid hydrolysis [1].

α1-Adrenoceptors GPCR Ligands Medicinal Chemistry

Chemotype Advantages Over Classical IMiDs for Cereblon (CRBN) Binding and PROTAC Design

Phenyl glutarimide (PG) derivatives, of which 4-phenylpiperidine-2,6-dione is a representative parent scaffold, have been identified as a promising alternative chemotype to classical immunomodulatory imide drugs (IMiDs) for binding cereblon (CRBN) . Comparative assessments indicate that the phenyl glutarimide scaffold offers several key advantages: improved chemical stability, reduced molecular size and topological polar surface area (TPSA), enhanced ligand efficiency, and greater synthetic accessibility . These features make PG derivatives an excellent starting point for constructing molecular glue libraries and designing CRBN-directed PROTACs .

Targeted Protein Degradation PROTACs Molecular Glues Cereblon Ligands

Predicted Physicochemical Properties: Density and Boiling Point of 4-Phenylpiperidine-2,6-dione

The predicted density and boiling point of 4-phenylpiperidine-2,6-dione provide essential parameters for handling, formulation, and analytical method development. According to aggregated chemical database entries, the predicted density is 1.185 ± 0.06 g/cm³, and the predicted boiling point is 392.3 ± 31.0 °C at 760 mmHg . A melting point range of 173-174 °C has also been reported .

Physicochemical Characterization Analytical Chemistry Formulation

Validated Application Scenarios for 4-Phenylpiperidine-2,6-dione in Research and Industrial Settings


Medicinal Chemistry: Synthesis of High-Affinity α1-Adrenoceptor Ligands

Use 4-phenylpiperidine-2,6-dione as a core scaffold for the rational design and synthesis of novel α1-AR ligands. As demonstrated by Romeo et al. (2011), appending an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position can yield compounds with nanomolar affinities (e.g., pKi = 8.74) and defined subtype selectivity [1]. This application is supported by direct experimental evidence of binding and functional antagonism.

Targeted Protein Degradation: Development of Next-Generation CRBN Binders and PROTACs

Employ the phenyl glutarimide scaffold, of which 4-phenylpiperidine-2,6-dione is a key member, to design novel cereblon (CRBN) ligands for targeted protein degradation (TPD) applications [1]. The scaffold's advantages over classical IMiDs—improved stability, reduced size, enhanced ligand efficiency—make it particularly attractive for building molecular glue libraries and optimizing PROTAC molecules [1].

Comparative Metabolic Studies: Investigating Positional Isomer Effects on Hypolipidemic Activity

Utilize 4-phenylpiperidine-2,6-dione in comparative pharmacology studies to elucidate the structure-activity relationships (SAR) of phenyl-substituted glutarimides. The established differential in hypolipidemic efficacy between the 3-phenyl and 4-phenyl isomers [1] provides a defined experimental system for probing the molecular mechanisms of lipid-lowering agents and the impact of subtle structural changes on in vivo activity.

Analytical Reference Standard: Method Development and Quality Control

Procure 4-phenylpiperidine-2,6-dione with a specified purity (typically ≥95%) for use as an analytical reference standard in the development and validation of HPLC, GC, or MS methods [1]. Its well-defined physicochemical properties, including a reported melting point of 173-174 °C and a predicted boiling point of ~392 °C , facilitate its use in calibrating instruments and confirming the identity of synthesized derivatives.

Technical Documentation Hub

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